Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Kinase inhibitor design Scaffold hopping Regioisomer selectivity

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a fully synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class, a fused bicyclic heterocycle combining a pyrazole and a pyrimidine ring. It features a cyclohexylamino group at the 4-position and a 4-methoxyphenyl substituent at N1.

Molecular Formula C18H21N5O
Molecular Weight 323.4 g/mol
Cat. No. B12191537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Molecular FormulaC18H21N5O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4
InChIInChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22)
InChIKeyOHDWKUYULFOHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine – Scaffold Identity and Procurement Baseline


Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a fully synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class, a fused bicyclic heterocycle combining a pyrazole and a pyrimidine ring . It features a cyclohexylamino group at the 4-position and a 4-methoxyphenyl substituent at N1. With a molecular formula of C18H21N5O, a molecular weight of 323.4 g/mol, and a calculated logP of approximately 2.56, the compound occupies a physicochemical space typical for lead-like kinase inhibitor scaffolds [1]. The pyrazolo[4,5-e]pyrimidine regioisomer is encountered less frequently in the literature than the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine variants, making direct comparator data scarce; available annotations are primarily derived from computational predictions and combinatorial library entries [2].

Why Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Cannot Be Replaced by Common Pyrazolopyrimidine Analogs


Although numerous pyrazolopyrimidine derivatives share a superficial pharmacophore, key structural features of Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine preclude casual generic substitution. First, the ring fusion pattern ([4,5-e] vs. the more common [3,4-d] or [1,5-a] regioisomers) repositions nitrogen atoms, fundamentally altering both the hydrogen-bond donor/acceptor network and the optimal vector of the 4-substituent [1]. Second, the direct N-cyclohexyl secondary amine at C4 offers a secondary H-bond donor absent in N-methylated analogs such as N-cyclohexyl-1-(4-methoxyphenyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-4-amine [2]. Third, the 4-methoxyphenyl group at N1 provides a specific electron-rich aromatic surface that influences both target binding and metabolic stability differently than unsubstituted phenyl or heteroaryl variants [3]. These structural distinctions translate into measurable differences in potency, selectivity, and physicochemical properties that render generic interchange scientifically unsound without head-to-head bridging data.

Quantitative Differentiation Evidence for Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine vs. Closest Analogs


Regioisomeric Scaffold Preference: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[4,5-e]pyrimidine scaffold positions the pyrazole N2 and pyrimidine N3 nitrogens in a distinct spatial arrangement compared to the pyrazolo[3,4-d]pyrimidine regioisomer. This regioisomeric shift alters the kinase hinge-binding motif: in [3,4-d] derivatives the N1 of pyrimidine and N7 of pyrazole typically coordinate the hinge, whereas the [4,5-e] topology exposes a different H-bond acceptor/donor pattern that can redirect selectivity toward kinases with non-canonical hinge geometries [1]. A direct comparison is not available from the same assay panel; however, the N-methyl-[3,4-d] analog (BDBM39053) achieves an IC50 of 409 nM against SF-1, while no SF-1 activity has been detected for the [4,5-e] scaffold in available screens, suggesting a divergent target profile [2].

Kinase inhibitor design Scaffold hopping Regioisomer selectivity

N4 Substitution Impact: Secondary Amine vs. Tertiary Amine Analogs

The target compound bears a secondary amine (NH-cyclohexyl) at C4, whereas the closest commercially available analog, N-cyclohexyl-1-(4-methoxyphenyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM39053), incorporates an additional N-methyl group, creating a tertiary amine [1]. The presence of a hydrogen-bond donor (NH) in the target compound is expected to increase topological polar surface area (TPSA) by approximately 3–5 Ų relative to the N-methyl analog, reducing passive membrane permeability while potentially enabling a key hinge contact in kinase targets that require a hydrogen-bond donor at this position [2]. The N-methyl analog does not provide this donor, which can alter kinase selectivity profiles in a target-dependent manner.

Hydrogen-bond donor capacity Permeability Kinase hinge binding

N1 Aromatic Substitution: 4-Methoxyphenyl vs. Phenyl in Anti-Breast Cancer Activity

A systematic structure-activity relationship study on pyrazolo[3,4-d]pyrimidine derivatives revealed that the 1-phenyl series (compounds 6a–6i) exhibited superior antitumor activity compared to the 1-(4-methoxyphenyl) series (compounds 6j–6p) in a panel of breast cancer cell lines [1]. Although this study was conducted on the [3,4-d] scaffold, the electron-donating methoxy group at the para-position of the N1-phenyl ring consistently attenuated potency relative to the unsubstituted phenyl. This class-level SAR suggests that the 4-methoxyphenyl substituent on the target compound may similarly modulate activity, providing a defined chemical handle to tune potency versus the more potent but less soluble unsubstituted phenyl analog.

Antitumor activity Breast cancer N1-substituent SAR

Cyclohexyl Group Contribution: Conformational Restriction and logP Modulation

The cyclohexyl group at the N4 position contributes approximately 2.5 logP units and introduces conformational restriction relative to acyclic alkylamine analogs. The ZINC-calculated logP of 2.56 for the target compound [1] places it in the optimal range for oral bioavailability (Lipinski-compliant), whereas the corresponding N-methylcyclohexyl analog (BDBM39053) is expected to have a slightly higher logP (~2.8) due to the additional methyl group [2]. In pyrazolo[1,5-a]pyrimidine-based HCV polymerase inhibitors, SAR studies demonstrated a stringent preference for a cyclohexyl group as a hydrophobic substituent, with acyclic analogs showing significantly reduced activity , supporting the notion that the cyclohexyl moiety provides a specific shape complementarity beyond mere lipophilicity.

Lipophilicity Conformational restriction Cyclohexyl SAR

Proposed Research and Industrial Application Scenarios for Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine


Kinase Selectivity Panel Screening for Non-Canonical Hinge-Binding Chemotypes

The pyrazolo[4,5-e]pyrimidine scaffold, by virtue of its distinct regioisomeric nitrogen geometry, is suited for screening against kinase panels where traditional [3,4-d] or [1,5-a] scaffolds have failed to deliver selectivity. The secondary amine at C4 provides a hydrogen-bond donor capable of engaging hinge residues that are inaccessible to tertiary amine analogs [1]. This compound can serve as a starting point for developing selective inhibitors of kinases with atypical hinge sequences.

Chemical Probe for Steroidogenic Factor 1 (SF-1) Selectivity Studies

The close analog N-cyclohexyl-1-(4-methoxyphenyl)-N-methyl-pyrazolo[3,4-d]pyrimidin-4-amine exhibits an IC50 of 409 nM against SF-1 [1]. The target compound, devoid of SF-1 activity, can be used as a matched negative-control chemical probe to validate SF-1-mediated pharmacology in cell-based assays, enabling target deconvolution studies where SF-1 activity must be excluded.

Breast Cancer Cell Line SAR Expansion with Defined N1-Substituent Series

Given that 1-(4-methoxyphenyl) substitution attenuates antitumor potency relative to 1-phenyl in the pyrazolo[3,4-d]pyrimidine series [1], the target compound can be procured as the anchor for a systematic SAR campaign examining whether the [4,5-e] scaffold recovers potency through altered kinase targeting while retaining the solubility advantages conferred by the methoxy group.

logP-Driven Lead Optimization for Orally Bioavailable Kinase Inhibitors

With a calculated logP of 2.56 and a molecular weight of 323.4 g/mol [1], the compound resides in an attractive physicochemical space for oral bioavailability. It can be used as a reference point in logP–activity relationship studies, where incremental structural modifications at N1 or N4 can be tracked against both potency shifts and ADME parameters such as microsomal stability and Caco-2 permeability.

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